3,5-Dicarboxypyridine 1-oxide

Overview

Description

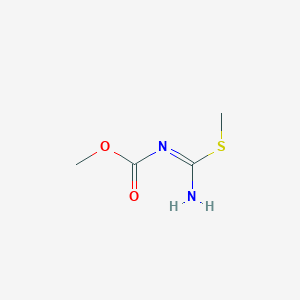

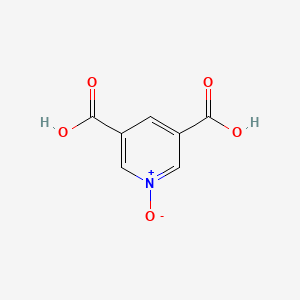

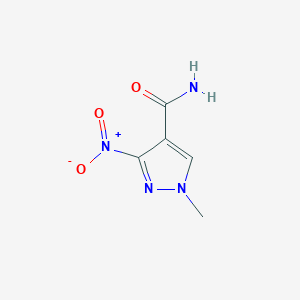

3,5-Dicarboxypyridine 1-oxide is a chemical compound with the molecular formula C7H5NO5 . It has a molecular weight of 183.12 . This compound is used in research .

Synthesis Analysis

The synthesis of 3,5-dicarboxypyridine-N-oxide involves the use of trimesic acid, 3,5-dicarboxypyridine-N-oxide, and ZrOCl2·8H2O . The procedure involves scaling up to synthesize MOF-808-py-Nox on a gram scale .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H5NO5 . The InChI Key for this compound is WDSXNMIWCDXWJS-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound has been used in the synthesis of metal–organic frameworks (MOFs) in combination with copper and cobalt . These MOFs have been electrochemically analyzed and used as an active electrode material for battery-supercapacitor hybrid energy storage devices .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.12 and a molecular formula of C7H5NO5 . The compound should be stored in a dry room at room temperature .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Crystallization: The compound 3,5-lutidine N-oxide dehydrate was synthesized, offering a versatile method with wider chemical applications for future ring insertions. This synthesis is part of the route to synthesize 2-amino-pyridine-3,5-dicarboxylic acid, indicating its potential in creating more complex chemical structures (Merino-García et al., 2018).

Coordination Chemistry and Metal-Organic Frameworks

- Metal Complexes Formation: A novel Fe(III) complex with 3,5-dicarboxypyridine 1-oxide has been synthesized, demonstrating the ability of this compound to form stable metal complexes with unusual coordination modes (Bazargan et al., 2016).

- Metal-Organic Frameworks: The influence of water content on the self-assembly of metal-organic frameworks based on pyridine-3,5-dicarboxylate was studied, highlighting the importance of this compound in constructing diverse molecular architectures (Lu et al., 2006).

Photovoltaic and Optical Applications

- Sensitization of Nanocrystalline Films: The compound was used for sensitization of nanocrystalline TiO2 films, illustrating its potential in enhancing the efficiency of photovoltaic cells (Nazeeruddin et al., 1998).

Chemical Reactions and Mechanisms

- Amination Process: A process for the regioselective amination of unsymmetrical 3,5-substituted pyridine N-oxides was developed, using saccharin as an ammonium surrogate. This highlights its role in facilitating specific chemical transformations (Farrell et al., 2013).

Structural Studies

- X-Ray Crystallography: Studies involving the synthesis and characterization of various coordination polymers and complexes of this compound provide insights into its structural properties and potential applications in materials science (Bazargan et al., 2020).

Safety and Hazards

properties

IUPAC Name |

1-oxidopyridin-1-ium-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-1-5(7(11)12)3-8(13)2-4/h1-3H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSXNMIWCDXWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1C(=O)O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493652 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39911-72-3 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[f]quinoline](/img/structure/B3052188.png)